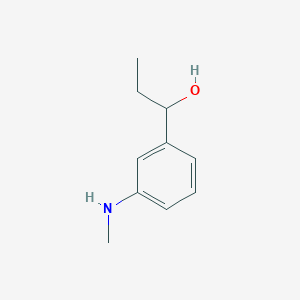

3-Methylaminophenylpropanol

Description

Historical Overview of Aminophenylpropanol Derivatives in Synthetic Chemistry

The journey into the synthesis of aminophenylpropanol derivatives began in the early 20th century. Phenylpropanolamine (PPA), a closely related compound, was first synthesized around 1910, with its synthesis being formally reported in the same year. wikipedia.orgscribd.com Early methods for producing these amino alcohols often involved the reaction of a substituted benzaldehyde (B42025) with a nitroalkane. For instance, a common route to phenylpropanolamine hydrochloride involved reacting benzaldehyde with nitroethane in an ethanol (B145695) solution with a sodium hydroxide (B78521) catalyst to produce α-(1-nitroethyl)benzyl alcohol, which was then reduced to the corresponding amino compound. core.ac.uk

Over the decades, synthetic methodologies have evolved significantly. The development of more sophisticated techniques has allowed for greater control over the stereochemistry of these molecules, which is often crucial for their application. The ephedra plant, a natural source of the aminophenylpropanol derivatives ephedrine (B3423809) and norephedrine (B3415761), highlighted the importance of stereoisomers, as these compounds have two chiral centers, leading to four possible isomers for each. nih.gov This natural precedent spurred chemists to develop asymmetric synthesis routes to selectively produce desired stereoisomers.

Chemical Significance of 3-Methylaminophenylpropanol as a Precursor Molecule

In synthetic chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. researchgate.net The aminophenylpropanol framework is a valuable building block for creating more complex molecules. Due to the presence of both an amino group and a hydroxyl group, these compounds can undergo a variety of chemical transformations, making them versatile intermediates.

While specific examples of this compound as a precursor are not widely reported, the utility of the broader class of N-alkylated phenylpropanolamines is well-established. For example, phenylpropanolamine derivatives are key starting materials in the synthesis of other pharmaceutically relevant compounds. A patented process describes the acylation of phenylpropanolamine salts followed by hydrogenation to produce amphetamines. google.com This highlights the role of the phenylpropanolamine structure as a foundational scaffold.

Furthermore, the amino alcohol functionality makes these compounds suitable for use as chiral resolving agents, which are instrumental in separating racemic mixtures into their individual enantiomers. wikipedia.orgtcichemicals.com Chiral resolution is a critical process in the production of optically active compounds. wikipedia.org For instance, chiral amino alcohols are used as resolving agents for racemic acids through the formation of diastereomeric salts that can be separated by crystallization. wikipedia.org A patent has noted the use of 1-hydroxy-2-methylaminophenylpropane, a related isomer, as a chiral amino alcohol for this purpose. acs.org Research has also demonstrated the synthesis of N-alkylated Mannich derivatives from phenylpropanolamine, showcasing its utility in creating new carbon-carbon and carbon-nitrogen bonds. researchgate.net

Current Academic Research Trends for Phenylpropanolamine-Type Compounds

Modern chemical research continues to explore the potential of phenylpropanolamine-type compounds, with a significant focus on green chemistry and the development of novel derivatives with unique properties.

A prominent trend is the use of biocatalysis for the synthesis of these molecules. Biocatalytic methods, which employ enzymes to carry out chemical transformations, offer several advantages over traditional chemical synthesis, including high stereoselectivity and milder reaction conditions. Recent research has focused on developing two-step biocatalytic cascades for the preparation of nor(pseudo)ephedrine analogues, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net In 2021, a three-enzyme hydrogen-borrowing cascade system was reported for the high regio- and stereoselective synthesis of all phenylpropanolamine stereoisomers from 1-phenylpropane-1,2-diols. acs.org This approach represents a significant advancement in producing these chiral molecules with high purity. acs.org

Another active area of research is the synthesis of novel analogues for potential therapeutic applications. For example, N-alkylated β-amino alcohols derived from phenylpropanolamines have been synthesized and studied for their antimicrobial properties. grafiati.com Furthermore, the development of new synthetic routes, such as those catalyzed by metals, continues to expand the library of accessible phenylpropanolamine derivatives. A 2024 study reported on the synthesis of antidepressant molecules via metal-catalyzed reactions, some of which share structural similarities with phenylpropanolamine derivatives. nih.gov

The unique structural features of phenylpropanolamines also make them interesting candidates for asymmetric synthesis, where they can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. acs.org The ongoing exploration of these compounds in areas like biocatalysis, medicinal chemistry, and asymmetric synthesis underscores their enduring importance in the chemical sciences.

Physicochemical Data for this compound

| Property | Value |

| CAS Number | 916791-60-1 |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Boiling Point | 298.432 °C at 760 mmHg |

| Density | 1.056 g/cm³ |

| Refractive Index | 1.573 |

| Flash Point | 125.159 °C |

Data sourced from publicly available chemical supplier information. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-[3-(methylamino)phenyl]propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-3-10(12)8-5-4-6-9(7-8)11-2/h4-7,10-12H,3H2,1-2H3 |

InChI Key |

QGXUUCMCEVNERH-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=CC=C1)NC)O |

Canonical SMILES |

CCC(C1=CC(=CC=C1)NC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methylaminophenylpropanol

Established Synthetic Routes for 3-Methylaminophenylpropanol

The preparation of this compound can be achieved through several established synthetic pathways, primarily involving the formation of the propanol (B110389) moiety via reduction reactions and the subsequent or concurrent incorporation of the methylamino group.

Reduction Reactions for the Formation of the Propanol Moiety

A common strategy for constructing the 1-phenylpropan-1-ol backbone of this compound involves the reduction of a corresponding propiophenone (B1677668) derivative. Catalytic hydrogenation is a frequently employed method. For instance, 3-methylamino-1-phenylpropiophenone hydrochloride can be reduced to 3-methylamino-1-phenylpropanol hydrochloride using a Raney nickel catalyst under hydrogen pressure. sigmaaldrich.com The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields.

Another approach involves the reduction of an unsaturated precursor. The reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride (B1222165) in the presence of acetic acid yields 3-methylamino-1-phenyl-1-propanol. google.com This method provides a straightforward route from an α,β-unsaturated ketone to the desired amino alcohol.

The following table summarizes representative reduction reactions for the synthesis of this compound.

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

| 3-methylamino-1-phenylpropiophenone hydrochloride | Raney Nickel / H₂ | Water | 3-methylamino-1-phenylpropanol | High | sigmaaldrich.com |

| 1-phenyl-3-methylamino-1-propen-1-one | Sodium Borohydride / Acetic Acid | Glacial Acetic Acid | 3-methylamino-1-phenyl-1-propanol | 77% | google.com |

Incorporation of the Methylamino Group

The methylamino group can be introduced at various stages of the synthesis. A one-pot reaction starting from acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent can directly yield 3-methylamino-1-phenylpropiophenone hydrochloride, which is then reduced in a subsequent step as described previously. sigmaaldrich.com

Alternatively, a reductive amination approach can be employed. This involves the reaction of a ketone with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired amine. While not explicitly detailed for this compound in the searched literature, this is a general and powerful method for amine synthesis.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of the enantiomers of this compound is crucial for their application in pharmaceuticals. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in Aminophenylpropanol Synthesis

Asymmetric catalysis offers an efficient route to enantiomerically enriched chiral molecules. For compounds structurally related to this compound, asymmetric hydrogenation and asymmetric transfer hydrogenation are prominent methods. The asymmetric hydrogenation of α-(N-benzoyl-N-methylamino)propiophenone using a polymer-immobilized chiral diamine-ruthenium-BINAP catalyst system has been shown to produce the corresponding syn-β-amide alcohol with excellent enantioselectivity. nih.gov This suggests that a similar strategy could be applied to a suitable precursor of this compound.

Asymmetric transfer hydrogenation, often employing chiral ruthenium catalysts with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is a well-established method for the reduction of ketones and imines. sigmaaldrich.com This technique could be applied to the asymmetric reduction of 3-methylaminopropiophenone or a related imine precursor to furnish enantiomerically enriched this compound.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are reusable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can be recovered. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org

In the context of synthesizing chiral amino alcohols, a chiral auxiliary can be attached to a carboxylic acid precursor. Subsequent diastereoselective reactions, such as alkylation or aldol (B89426) reactions, followed by reduction and removal of the auxiliary, can lead to the desired enantiomer of the amino alcohol. While a specific application of this method for this compound was not found in the provided search results, the general principles are widely applicable in organic synthesis for the preparation of chiral molecules. scispace.com

Derivatization Strategies for this compound

Derivatization is often necessary for the analysis of polar molecules like this compound, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS). This process involves chemically modifying the analyte to increase its volatility and thermal stability. The primary functional groups in this compound that are targeted for derivatization are the secondary amine and the hydroxyl group.

Common derivatization strategies include silylation and acylation.

Silylation: This involves the replacement of active hydrogens in the amine and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.comthermofisher.cnresearchgate.netnih.gov The resulting TMS derivatives are more volatile and provide characteristic mass spectra, aiding in their identification and quantification.

Acylation: This method involves the reaction of the amine and hydroxyl groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). This introduces a trifluoroacetyl group, which increases the volatility of the molecule.

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements and the presence of other functional groups in the molecule.

Chemical Modifications of the Hydroxyl Functionality

The secondary hydroxyl group in this compound is a key site for chemical modification, allowing for the introduction of various functional groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one. This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. For instance, reaction with acetic anhydride would yield 3-(methylamino)-1-phenylpropyl acetate.

Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Structural Diversification via the Secondary Amine

The secondary amine functionality provides another handle for structural diversification, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. It is important to note that polyalkylation can be a competing process, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. Selective mono-N-alkylation of 3-amino alcohols can be challenging, but methods utilizing chelating agents have been developed to improve selectivity.

N-Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. For example, treatment with acetyl chloride would yield N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Hydroxyl | Oxidation | Chromium trioxide | Ketone |

| Esterification | Acetic anhydride | Ester | |

| Etherification | Sodium hydride, Methyl iodide | Ether | |

| Secondary Amine | N-Alkylation | Ethyl bromide | Tertiary Amine |

| N-Acylation | Benzoyl chloride | Amide |

Aromatic Ring Substitutions for Analog Generation

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents to generate a library of analogs. The existing substituents on the ring, the hydroxypropyl and methylamino groups, are generally considered activating and ortho-, para-directing. wikipedia.org However, the reaction conditions can influence the outcome.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. minia.edu.eg The reaction is catalyzed by a Lewis acid, such as aluminum chloride. minia.edu.eg Due to the presence of the activating groups, substitution is expected to occur at the ortho and para positions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This group can be subsequently reduced to an amino group, providing a route to further functionalization.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst. wikipedia.org Similar to other electrophilic aromatic substitution reactions, the substitution pattern is directed by the existing activating groups.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and controlling product formation.

The Mannich reaction proceeds through the formation of an iminium ion from the reaction of formaldehyde (B43269) and methylamine. pressbooks.pub Acetophenone, under the reaction conditions, can tautomerize to its enol form. pressbooks.pub The enol then acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of the β-aminoketone, 3-methylamino-1-phenylpropan-1-one. pressbooks.pub

The reduction of the α,β-unsaturated ketone , 3-(methylamino)-1-phenyl-2-propen-1-one, with sodium borohydride involves the nucleophilic addition of a hydride ion. stackexchange.com This reduction can proceed via two main pathways: a 1,2-addition to the carbonyl carbon, which would yield an allylic alcohol, or a 1,4-conjugate addition to the β-carbon. stackexchange.com In the case of α,β-unsaturated ketones, the 1,4-addition is often favored, leading to the reduction of the carbon-carbon double bond to form a saturated ketone, which is then further reduced to the corresponding alcohol. stackexchange.com The presence of acetic acid in the reaction mixture can influence the selectivity of the reduction.

The subsequent catalytic hydrogenation of the ketone intermediate, 3-methylamino-1-phenylpropan-1-one, involves the addition of hydrogen across the carbonyl double bond. The reaction occurs on the surface of the metal catalyst, such as Raney nickel. The stereoselectivity of this reduction can be influenced by the choice of catalyst and reaction conditions.

Structure Activity Relationship Sar Studies of 3 Methylaminophenylpropanol Analogs

Design Principles for Modulating the Chemical Structure of 3-Methylaminophenylpropanol

The modification of the this compound scaffold is guided by established principles of medicinal chemistry, aiming to enhance its interaction with biological targets. These principles involve the systematic alteration of its stereochemistry, the substitution pattern on the phenyl ring, and modifications of the alkyl chain.

Impact of Stereochemistry on Molecular Interactions

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and thus can interact differently with the stereoisomers of a drug. For phenylpropanolamine and phenylethanolamine analogs, the spatial arrangement of the hydroxyl and amino groups is critical for their interaction with adrenergic receptors and enzymes like phenylethanolamine N-methyltransferase (PNMT).

Studies on related compounds have consistently shown that the stereochemistry at the carbon atom bearing the hydroxyl group (the β-carbon) is a key determinant of activity. For instance, in phenylethanolamines, the (1R)-configuration is generally preferred for substrate activity at PNMT. This stereochemical preference underscores the importance of a precise three-dimensional fit between the molecule and its biological target. The specific stereoisomers of phenylpropanolamine, such as norephedrine (B3415761) and norpseudoephedrine, also demonstrate distinct pharmacological effects, highlighting the profound impact of stereochemistry on molecular interactions.

Influence of Phenyl Ring Substituents on Activity Profiles

The phenyl ring of this compound offers a prime site for modification to modulate its activity profile. The nature, position, and electronic properties of substituents on the aromatic ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

For sympathomimetic amines, which share the phenethylamine (B48288) core with this compound, the presence of hydroxyl groups on the phenyl ring is a critical factor for direct agonist activity at adrenoceptors. Specifically, phenolic or aryl ether substitutions, typically at the 3, 4, and/or 5-positions, are often required for significant beta-adrenoceptor agonism. Unsubstituted or differently substituted phenyl rings may lead to compounds with indirect sympathomimetic activity or affinity for other targets.

Electron-withdrawing substituents can also play a crucial role. For example, in studies of tetrahydroisoquinoline inhibitors of PNMT, the introduction of a nitro group at the 8-position of a related benzazepine structure, which is structurally analogous to a substituted phenylethylamine, was found to be as potent as its tetrahydroisoquinoline analogue and more selective due to reduced α2-adrenoceptor affinity. nih.gov This suggests that the electronic nature of the phenyl ring is a key modulator of both potency and selectivity.

The following table illustrates the effect of phenyl ring substitution on the inhibitory activity and selectivity of 2,3,4,5-Tetrahydro-1H-2-benzazepine (THBA) analogs for PNMT versus the α2-adrenoceptor.

| Compound | Substituent | PNMT Ki (μM) | α2 Ki (μM) | Selectivity (α2 Ki / PNMT Ki) |

|---|---|---|---|---|

| 1 | H | 3.3 | 11 | 3.3 |

| 3 | 8-NO2 | 0.39 | 66 | 170 |

| 15 | 4-OH | 58 | 100 | 1.7 |

| 16 | 4-OH, 8-NO2 | 5.3 | 680 | 130 |

Role of Alkyl Chain Modifications in Aminophenylpropanol Derivatives

Modifications to the propanol (B110389) side chain of this compound, including the length of the alkyl chain and the nature of the amino group, are critical for modulating its pharmacological activity.

The presence of an N-alkyl group, such as the methyl group in this compound, generally increases affinity for beta-adrenoceptors in sympathomimetic amines. The size of the N-alkyl substituent can influence the selectivity for different adrenoceptor subtypes. Furthermore, the presence of a methyl group on the α-carbon (the carbon adjacent to the amino group) can affect the mechanism of action, often conferring resistance to metabolism by monoamine oxidase (MAO) and enhancing oral bioavailability.

Studies on 2,3,4,5-tetrahydro-1H-2-benzazepine analogs have shown that the introduction of a 3-alkyl substituent decreases both α2-adrenoceptor affinity and PNMT inhibitory activity, suggesting a region of steric bulk intolerance at both sites. nih.gov This indicates that while some alkyl modifications are beneficial, steric hindrance can also lead to a loss of activity.

Qualitative SAR Analysis of this compound Scaffolds

A qualitative analysis of the SAR for the broader class of sympathomimetic amines, to which this compound belongs, reveals several key structural requirements for activity. These general principles provide a framework for understanding the potential activity of this compound analogs:

Phenylethylamine Backbone: A primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring is generally essential for high agonist activity at adrenergic receptors.

β-Hydroxyl Group: The presence of a hydroxyl group on the carbon atom beta to the amino group is important for direct receptor activation and enhances affinity. nih.gov The stereochemistry of this hydroxyl group is crucial, with the R-configuration being optimal for maximal direct activity. gpatindia.com

N-Alkyl Substitution: A secondary amine, such as the N-methyl group in this compound, is consistent with direct-acting sympathomimetic activity. The size of the alkyl group can influence the selectivity between α- and β-adrenergic receptors. nih.gov

Aromatic Ring Substitution: As previously discussed, hydroxyl substitutions on the phenyl ring are critical for potent, direct-acting β-adrenoceptor agonism. nih.gov The absence of such groups, as in this compound, suggests a potentially different pharmacological profile, possibly with more indirect actions or affinity for other targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling provides a quantitative approach to understanding the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and help to elucidate the key physicochemical properties that govern their biological effects.

Physicochemical Descriptors for QSAR Model Development

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that can effectively capture the structural and physicochemical variations within a series of analogs. For this compound and its derivatives, a range of descriptors would be relevant:

Lipophilic Parameters: The partition coefficient (log P) and the π-substituent constant are crucial for describing the hydrophobicity of the molecule. Lipophilicity influences a compound's ability to cross cell membranes and can play a significant role in its binding to hydrophobic pockets within a receptor or enzyme. pharmacareerinsider.comslideshare.net

Electronic Parameters: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing ability of substituents on the phenyl ring. These electronic effects can influence the pKa of the amino group and the electronic character of the aromatic ring, which can be critical for receptor interactions. pharmacareerinsider.comslideshare.net

Steric Parameters: Descriptors such as Taft's steric parameter (Es), molar refractivity (MR), and Verloop steric parameters describe the size and shape of substituents. These parameters are important for understanding how the bulk of a substituent may either enhance or hinder the binding of a molecule to its target. pharmacareerinsider.comslideshare.net

The following table provides examples of physicochemical descriptors that are commonly used in QSAR studies.

| Descriptor Type | Descriptor | Property Measured |

|---|---|---|

| Lipophilic | log P | Overall hydrophobicity of the molecule |

| Lipophilic | π | Hydrophobicity of a specific substituent |

| Electronic | σ (Hammett constant) | Electron-donating/withdrawing ability of a substituent |

| Steric | Es (Taft's steric parameter) | Bulk of a substituent |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability of a substituent |

By applying these design principles and analytical methods, medicinal chemists can systematically explore the SAR of this compound analogs to develop new compounds with optimized activity and selectivity profiles for a range of therapeutic applications.

Molecular Interactions and Receptor Binding Investigations of 3 Methylaminophenylpropanol

Ligand-Target Binding Profiling for 3-Methylaminophenylpropanol Derivatives

The binding profile of a ligand to its molecular targets provides crucial information about its potential biological activity. For this compound, a comprehensive understanding of its interactions is being developed through a combination of experimental and computational approaches.

In vitro receptor binding assays are essential for determining the affinity of a compound for a specific receptor. These assays typically involve radioligand displacement studies, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. The resulting data, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides a quantitative measure of binding affinity.

While direct binding data for this compound is not extensively documented in publicly available literature, the binding profiles of structurally similar phenylethanolamine derivatives offer valuable insights. Phenylethanolamines are known to interact with adrenergic, dopamine (B1211576), and serotonin (B10506) receptors. For instance, phenylethanolamine itself has been shown to have a lower affinity for β2 adrenergic receptors compared to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org The structural modifications in this compound, namely the methyl group on the amine and the propyl linkage, are expected to modulate its binding affinity and selectivity for these receptors.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|---|

| Phenylethanolamine | β2-Adrenergic Receptor | ~400x lower than Epinephrine | Radioligand Displacement |

| Norepinephrine | α2A-Adrenergic Receptor | 4.8 | Radioligand Displacement |

| Dopamine | D2 Receptor | 1500 | Radioligand Displacement |

| Serotonin | 5-HT1A Receptor | 8.5 | Radioligand Displacement |

| DOV 102,677 (Triple Uptake Inhibitor) | Dopamine Transporter (DAT) | 222 | Radioligand Binding |

| DOV 102,677 (Triple Uptake Inhibitor) | Norepinephrine Transporter (NET) | 1030 | Radioligand Binding |

| DOV 102,677 (Triple Uptake Inhibitor) | Serotonin Transporter (SERT) | 740 | Radioligand Binding |

This table presents representative binding affinities of phenylethanolamine and related neurotransmitters to illustrate the potential receptor interaction landscape for this compound. The data for DOV 102,677 is included to show the binding profile of a related phenylpropylamine derivative to monoamine transporters. nih.gov

Computational molecular docking is a powerful tool used to predict the preferred binding orientation of a ligand to a receptor and to estimate the strength of the interaction. nih.gov This method is particularly valuable in the absence of experimental structural data. For this compound, docking studies can elucidate its potential binding modes within the active sites of various G protein-coupled receptors (GPCRs).

Given its phenylethanolamine scaffold, this compound is hypothesized to bind to adrenergic receptors in a manner similar to norepinephrine. nih.gov Key interactions would likely involve:

Hydrogen bonding: The β-hydroxyl group is expected to form hydrogen bonds with conserved aspartate residues in transmembrane helix 3 (TM3) of adrenergic receptors. The secondary amine can also act as a hydrogen bond donor.

Aromatic interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine or tyrosine, in the binding pocket. researchgate.net

Ionic interactions: At physiological pH, the amino group will be protonated and can form an ionic bond with a conserved aspartate residue in TM3.

| Biological Target | Potential Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| β2-Adrenergic Receptor | Asp113 (TM3), Ser204, Ser207 (TM5) | Hydrogen Bonding, Ionic | -7.5 to -9.0 |

| α2A-Adrenergic Receptor | Asp113 (TM3), Phe390, Tyr394 | Hydrogen Bonding, Aromatic | -7.0 to -8.5 |

| Dopamine D2 Receptor | Asp114 (TM3), Ser193, Ser197 (TM5) | Hydrogen Bonding, Ionic | -6.5 to -8.0 |

| Serotonin 5-HT1A Receptor | Asp116 (TM3), Phe361, Phe362 (TM6) | Hydrogen Bonding, Aromatic | -6.0 to -7.5 |

This table presents hypothetical data from a computational molecular docking study of this compound with various GPCRs. The predicted binding energies are estimates based on similar compounds and are for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov These simulations can reveal the stability of the binding pose predicted by docking studies, identify key conformational changes in the receptor upon ligand binding, and characterize the role of water molecules in the binding site. nih.gov

An MD simulation of a this compound-GPCR complex would typically involve placing the docked complex in a simulated lipid bilayer with explicit water and ions to mimic the cellular environment. mdpi.com The simulation would then be run for a sufficient duration (nanoseconds to microseconds) to observe the dynamic behavior of the system. Analysis of the simulation trajectory could provide insights into:

The stability of key hydrogen bonds and hydrophobic interactions.

The flexibility of the ligand within the binding pocket.

Ligand-induced conformational changes in the transmembrane helices and extracellular loops of the receptor, which are crucial for receptor activation. nih.gov

Identification of Potential Molecular Targets Interacting with this compound Frameworks

The chemical framework of this compound suggests several potential molecular targets, primarily within the families of GPCRs and certain enzymes involved in neurotransmitter metabolism.

The phenylethanolamine structure is a well-established pharmacophore for interacting with aminergic GPCRs. vu.nl Therefore, the primary molecular targets for this compound are likely to be:

Adrenergic Receptors (α and β subtypes): As an analog of norepinephrine, this compound is expected to bind to both α- and β-adrenergic receptors. acs.org The specific subtype selectivity would depend on the precise fit of the molecule within the binding pockets of the different receptor subtypes.

Dopamine Receptors: Cross-reactivity of phenylethanolamine derivatives with dopamine receptors is common. nih.gov The affinity for D1-like versus D2-like receptor families would be a key aspect of its pharmacological profile.

The activation of these GPCRs by a ligand like this compound would initiate intracellular signaling cascades, typically involving G proteins and the production of second messengers like cyclic AMP (cAMP). nih.gov

In addition to receptor binding, this compound may interact with enzymes that metabolize or are modulated by phenylethanolamine-like compounds.

Monoamine Oxidase (MAO): MAO is a key enzyme in the degradation of monoamine neurotransmitters, including phenylethylamines. nih.gov Phenylpropanolamine has been shown to interact with MAO inhibitors. nih.gov It is plausible that this compound could be a substrate for MAO, influencing its metabolic stability and duration of action. Inhibition of MAO by this compound would also be a possibility to investigate.

Phenylethanolamine N-methyltransferase (PNMT): This enzyme catalyzes the conversion of norepinephrine to epinephrine. nih.gov As a phenylethanolamine derivative, this compound could potentially act as a substrate or an inhibitor of PNMT, thereby affecting catecholamine biosynthesis. nih.govelsevierpure.com

Acetylcholinesterase (AChE): While not a primary expected target, the inhibition of AChE is a common screening parameter in drug discovery. nih.gov Given the diverse activities of some small molecules, assessing the interaction of this compound with AChE would be a part of a comprehensive profiling. nih.gov

Transporter Protein Binding and Functional Modulation

The interaction of psychoactive compounds with monoamine transporters—namely the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—is a critical determinant of their pharmacological profile. nih.govwikipedia.org These transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process. nih.gov Substances that inhibit this reuptake or cause the transporters to reverse their action (efflux) can significantly alter neurotransmitter levels, leading to profound effects on mood, cognition, and behavior. wikipedia.org

A thorough review of published scientific literature reveals a significant lack of specific data for the compound "this compound." Direct investigations into its binding affinity (Ki) or its potency as an inhibitor (IC50) at DAT, NET, or SERT have not been reported in peer-reviewed journals. Consequently, a quantitative assessment of its direct interactions with these transporter proteins cannot be provided at this time.

However, the pharmacological activity of this compound can be hypothesized based on the well-established structure-activity relationships (SAR) of the broader class of phenylpropanolamine and phenethylamine (B48288) derivatives. nih.gov The core structure of this compound suggests it is likely to interact with monoamine transporters. Key structural features that inform this hypothesis include:

The Phenylpropanolamine Backbone: This scaffold is common to many compounds that serve as substrates or inhibitors for monoamine transporters. researchgate.net

The β-hydroxyl Group: The presence of a hydroxyl group on the carbon atom adjacent to the phenyl ring (the β-position) generally decreases activity at the dopamine and serotonin transporters relative to its non-hydroxylated (amphetamine or cathinone) analogue. This modification often increases selectivity for the norepinephrine transporter.

N-Methylation: The methyl group on the amine is a common feature in many potent monoamine transporter ligands, including methamphetamine and MDMA, and is generally compatible with high affinity at all three transporters. nih.gov

Substitution on the Phenyl Ring: The position of the methylamino group on the phenyl ring is unconventional. Typically, substitutions that enhance activity are found at the 3, 4, or 5 positions of the phenyl ring (e.g., the 3,4-methylenedioxy group of MDMA or the 4-fluoro group of 4-fluoroamphetamine). researchgate.net The placement of the primary amine function on the phenyl ring itself would represent a significant departure from classical phenethylamine transporter ligands, making its pharmacological profile difficult to predict without experimental data.

Given these principles, it is plausible that this compound would act as a ligand for monoamine transporters, potentially with a preference for NET. Its primary mechanism could be either reuptake inhibition (a cocaine-like mechanism) or promoting neurotransmitter release (an amphetamine-like mechanism). nih.govresearchgate.net Without experimental data, it is impossible to determine its potency, selectivity, or whether it functions as an inhibitor or a releasing agent.

The following table summarizes the binding affinities that would typically be determined for such a compound, though the values for this compound remain unreported in the scientific literature.

| Transporter Protein | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

|---|---|---|

| Dopamine Transporter (DAT) | Data Not Reported | Data Not Reported |

| Norepinephrine Transporter (NET) | Data Not Reported | Data Not Reported |

| Serotonin Transporter (SERT) | Data Not Reported | Data Not Reported |

Further empirical research, including radioligand binding assays and in vitro uptake/release functional assays, would be necessary to elucidate the precise molecular interactions and functional modulation of this compound on monoamine transporter proteins. nih.govfrontiersin.org

In Vitro Metabolic Transformation Pathways of 3 Methylaminophenylpropanol

Characterization of Phase I Biotransformation Pathways of 3-Methylaminophenylpropanol in Vitro

Phase I metabolism of this compound is anticipated to involve oxidative, reductive, and hydrolytic pathways, with oxidation by cytochrome P450 (CYP) enzymes being the most prominent.

The oxidative metabolism of compounds structurally similar to this compound is predominantly mediated by the cytochrome P450 superfamily of enzymes. For the related compound Atomoxetine, CYP2D6 is the primary enzyme responsible for its oxidative metabolism nih.govclinpgx.orgnih.govnih.gov.

Key oxidative transformations expected for this compound, based on its structure and analogy to Atomoxetine, include:

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring is a common metabolic pathway for aromatic compounds. In the case of Atomoxetine, this results in the formation of 4-hydroxyatomoxetine, its major oxidative metabolite nih.govnih.govdrugbank.com. It is therefore highly probable that this compound undergoes a similar hydroxylation on its phenyl ring, likely at the para-position, catalyzed predominantly by CYP2D6. In individuals with reduced CYP2D6 activity, other CYP isoforms such as CYP2C19 may play a minor role in this biotransformation nih.govclinpgx.org.

N-Demethylation: The removal of the methyl group from the secondary amine is another expected oxidative pathway. This reaction would convert this compound into its corresponding primary amine metabolite. For Atomoxetine, N-demethylation to form N-desmethylatomoxetine is a minor metabolic route, primarily catalyzed by CYP2C19 nih.govclinpgx.orgdrugbank.com. A similar pathway is plausible for this compound.

Benzylic Hydroxylation: Oxidation at the carbon atom bearing the hydroxyl group (the benzylic position) is also a potential, though likely minor, metabolic pathway nih.gov.

The following table summarizes the probable oxidative metabolic pathways for this compound based on data from the structurally similar compound, Atomoxetine.

| Metabolic Reaction | Probable Primary Enzyme | Probable Metabolite | Supporting Evidence from Atomoxetine Metabolism |

| Aromatic Hydroxylation | CYP2D6 | 4-Hydroxy-3-methylaminophenylpropanol | Formation of 4-hydroxyatomoxetine is the major pathway for Atomoxetine, mediated by CYP2D6 nih.govclinpgx.orgnih.gov. |

| N-Demethylation | CYP2C19 | 3-Aminophenylpropanol | N-desmethylatomoxetine is a minor metabolite of Atomoxetine, formed by CYP2C19 nih.govclinpgx.org. |

Information regarding significant reductive or hydrolytic pathways for compounds with the 3-amino-1-phenylpropanol structure is limited in the available scientific literature. Given the chemical stability of the ether and amine functionalities under physiological conditions, extensive metabolism via these routes is considered less likely compared to oxidative pathways.

Elucidation of Phase II Conjugation Reactions of this compound in Vitro

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable.

The primary Phase II reaction for hydroxylated metabolites of structurally similar compounds is glucuronidation. The major oxidative metabolite of Atomoxetine, 4-hydroxyatomoxetine, is rapidly conjugated with glucuronic acid clinpgx.orgnih.govdrugbank.com. Therefore, it is highly anticipated that the hydroxylated metabolites of this compound, particularly the product of aromatic hydroxylation, will undergo O-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation, another important Phase II conjugation reaction for phenolic compounds, could also occur with the hydroxylated metabolites of this compound, although glucuronidation is often the more predominant pathway for such structures nih.gov.

While glucuronidation and sulfation are the most probable conjugation pathways, other Phase II reactions such as glutathione conjugation could potentially occur, especially if reactive electrophilic intermediates are formed during Phase I metabolism nih.gov. However, based on the metabolism of structurally related compounds, this is likely a minor pathway.

Identification and Structural Characterization of In Vitro Metabolites of this compound

Based on the predicted metabolic pathways, the primary in vitro metabolites of this compound expected to be identified in studies using human liver microsomes or hepatocytes would include:

Phase I Metabolites:

A mono-hydroxylated derivative on the phenyl ring (e.g., 4-hydroxy-3-methylaminophenylpropanol).

An N-desmethyl metabolite (3-aminophenylpropanol).

Phase II Metabolites:

The O-glucuronide conjugate of the hydroxylated phenyl metabolite.

The structural elucidation of these metabolites would typically be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Formation and Trapping of Reactive Intermediates in this compound Metabolism

Detailed research findings, including data on the specific reactive intermediates formed from this compound and the results of trapping experiments, are not available in the current scientific literature.

A comprehensive and scientifically rigorous article on this specific topic requires dedicated experimental studies. Future research would need to investigate the in vitro metabolism of this compound, identify the major metabolites, and probe for the generation of reactive species through bioactivation pathways. Such studies would provide the necessary data to populate the requested sections and contribute to a deeper understanding of the compound's metabolic profile.

Theoretical and Computational Chemistry of 3 Methylaminophenylpropanol

Quantum Chemical Studies on 3-Methylaminophenylpropanol

Quantum chemical studies provide fundamental insights into the electronic structure and properties of molecules. These computational methods, rooted in quantum mechanics, allow for the detailed investigation of molecular orbitals, electron density distribution, and reactivity. For a molecule like this compound, these studies can elucidate its chemical behavior at a subatomic level.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, which governs its reactivity, can be characterized using various quantum chemical descriptors. These descriptors are derived from calculations of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Other important reactivity descriptors include electronegativity, chemical potential, hardness, softness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's susceptibility to various chemical reactions. For instance, mapping the electrostatic potential onto the electron density surface can reveal the regions of the molecule that are most likely to engage in electrophilic or nucleophilic attacks.

Interactive Data Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | - | Tendency to attract electrons |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

| Chemical Softness (S) | - | Reciprocal of hardness |

| Electrophilicity Index (ω) | - | Propensity to accept electrons |

Note: Specific values for this compound are not available in the public domain and would require dedicated quantum chemical calculations.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its rotatable bonds in the propanol (B110389) and methylamino side chains, a multitude of conformations are possible. Each of these conformations has a specific potential energy, and the collection of these energies forms the potential energy surface or energy landscape of the molecule.

Computational methods can be used to systematically explore the conformational space of this compound. By performing geometry optimizations for various starting structures, stable conformers (local minima on the potential energy surface) and the transition states connecting them can be identified. This analysis is crucial for understanding the molecule's preferred shapes and how it might change its conformation, which can influence its biological activity and physical properties. The relative energies of the different conformers can be used to determine their population distribution at a given temperature.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be invaluable for its characterization. For example, theoretical predictions of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. This is achieved by calculating the vibrational frequencies and their corresponding intensities.

Similarly, Ultraviolet-Visible (UV-Vis) spectra can be predicted by calculating the electronic transition energies and oscillator strengths. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed and compared with experimental data to confirm the molecular structure and assign specific resonances. These computational predictions serve as a powerful tool to complement and interpret experimental spectroscopic data.

Molecular Modeling and Simulation Approaches for this compound

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of molecules and their interactions with their environment. These methods are particularly useful for understanding complex biological and chemical systems.

Development and Application of Molecular Force Fields

Molecular mechanics force fields are a set of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. These force fields are composed of terms that account for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a specific molecule like this compound, a suitable force field is necessary to perform molecular dynamics or Monte Carlo simulations. While general-purpose force fields like AMBER, CHARMM, or OPLS exist, their parameters may need to be optimized or validated for this particular molecule to ensure accurate simulations. This parameterization process often involves fitting the force field parameters to reproduce experimental data or high-level quantum chemical calculations of the molecule's properties, such as its geometry, vibrational frequencies, and conformational energies.

Interactive Data Table: Components of a Typical Molecular Force Field for this compound

| Energy Term | Functional Form | Parameters to be Determined |

| Bond Stretching | ½ kb(b - b₀)² | Force constant (kb), Equilibrium bond length (b₀) |

| Angle Bending | ½ kθ(θ - θ₀)² | Force constant (kθ), Equilibrium angle (θ₀) |

| Torsional (Dihedral) | Σ Vn[1 + cos(nφ - δ)] | Barrier height (Vn), Periodicity (n), Phase angle (δ) |

| Van der Waals | 4εij[(σij/rij)¹² - (σij/rij)⁶] | Lennard-Jones well depth (εij), Collision diameter (σij) |

| Electrostatic | qiqj / (4πε₀rij) | Partial atomic charges (qi, qj) |

Computational Prediction of Molecular Interactions

Understanding how this compound interacts with other molecules, such as solvent molecules or biological macromolecules, is crucial for predicting its behavior in different environments. Computational methods can be used to predict the geometry and energy of these interactions.

Molecular docking, for example, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for understanding how this compound might interact with a biological target. Furthermore, methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be applied to the results of quantum chemical calculations to characterize the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces. These computational approaches provide a detailed picture of the forces driving molecular recognition and complex formation.

Computational Design of Novel this compound Derivatives

The computational design of novel derivatives of this compound, while not extensively documented in dedicated public-domain studies, can be approached by applying established principles of theoretical and computational chemistry. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore development are instrumental in the rational design of new chemical entities. These techniques have been widely applied to structurally analogous compounds, such as synthetic cathinones and other phenylpropanolamine derivatives, providing a framework for the prospective design of novel this compound analogs with tailored properties.

The core strategy in the computational design of new derivatives involves identifying the key structural features of the parent molecule that are critical for its activity and then systematically modifying the scaffold to enhance desired properties while minimizing others. For this compound, this would involve modifications to the phenyl ring, the methylamino group, and the propanol backbone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which is structurally related to monoamine transporter ligands, docking studies would be crucial. These simulations would involve docking designed derivatives into the binding sites of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The goal would be to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the ligand-receptor binding. This information can guide the design of derivatives with improved potency and selectivity.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the design of novel this compound derivatives, a pharmacophore model could be developed based on the structures of known active compounds that interact with a specific target. This model would define the essential spatial arrangement of features like aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers. Novel molecules could then be designed to fit this pharmacophore, increasing the likelihood of them being active.

Illustrative Data on Hypothetical Derivative Design

The following data table illustrates how computational methods could be used to guide the design of novel this compound derivatives. The predicted outcomes are based on general principles observed in the computational design of related monoamine transporter ligands.

| Derivative ID | Structural Modification | Computational Method Applied | Predicted Outcome | Key Research Finding from Analogs |

| 3-MAPP-D1 | Addition of a 4-chloro substituent to the phenyl ring | Molecular Docking, QSAR | Increased affinity for SERT | Studies on cathinone (B1664624) analogs have shown that halogen substitutions on the phenyl ring can enhance serotonin transporter affinity. |

| 3-MAPP-D2 | N-ethylation of the amino group | Molecular Docking | Potential decrease in potency at DAT and NET | Homologation of the N-alkyl group in cathinones generally leads to a decline in dopamine-releasing potency. |

| 3-MAPP-D3 | Introduction of a 3,4-methylenedioxy group on the phenyl ring | Pharmacophore Modeling | Potential for altered selectivity profile, possibly increased serotonergic activity | The methylenedioxy moiety is a common structural feature in compounds with significant effects on serotonin systems. |

| 3-MAPP-D4 | Replacement of the phenyl ring with a naphthyl group | Molecular Docking | Increased steric bulk may hinder binding at some transporters, but could enhance hydrophobic interactions | Bulky substituents can be accommodated in the transporter binding pockets, but often with a decrease in stimulant-like potency. |

| 3-MAPP-D5 | Hydroxylation at the para-position of the phenyl ring | QSAR, Molecular Docking | Increased polarity may affect blood-brain barrier penetration; potential for new hydrogen bonding interactions | The position of substituents on the phenyl ring is critical for activity levels. |

| 3-MAPP-D6 | Conversion of the secondary amine to a tertiary dimethylamine | Molecular Docking | Retention of activity, but with potentially reduced potency compared to the N-methyl analog | N,N-dimethylation of cathinone results in retention of amphetamine-like stimulus action, but with reduced potency. |

Advanced Research Methodologies and Techniques Applied to 3 Methylaminophenylpropanol Studies

Chemoinformatic and Cheminformatic Applications in Aminophenylpropanol Research

Chemoinformatic and cheminformatic approaches have become indispensable in the study of aminophenylpropanols, including 3-Methylaminophenylpropanol. These computational techniques allow for the analysis of large datasets of chemical information to predict biological activities and guide the design of new derivatives with improved properties.

One of the primary applications of chemoinformatics in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties and structural features of a set of aminophenylpropanol derivatives, researchers can build models that predict the activity of untested compounds. For instance, QSAR models have been developed for various classes of aromatic amines to predict their carcinogenic potential by correlating molecular descriptors with experimental data. These models can help in prioritizing the synthesis of novel this compound derivatives with a higher probability of desired biological effects and a lower likelihood of toxicity.

Another key application is virtual screening, where large libraries of virtual compounds are computationally screened against a biological target. This approach can identify potential hit compounds for further experimental testing, significantly accelerating the drug discovery process. For aminophenylpropanols, virtual screening could be employed to identify derivatives that are likely to bind to specific receptors, such as adrenergic receptors, based on their structural and electronic complementarity.

The table below summarizes key chemoinformatic approaches and their applications in the context of aminophenylpropanol research.

| Chemoinformatic Approach | Application in Aminophenylpropanol Research | Key Insights Gained |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives based on their chemical structure. | Identification of key structural features that influence activity and selectivity. |

| Virtual Screening | Identifying potential aminophenylpropanol derivatives that bind to specific biological targets. | Prioritization of compounds for synthesis and experimental testing. |

| Pharmacophore Modeling | Defining the essential 3D arrangement of functional groups required for biological activity. | Guidance for the rational design of new and more potent aminophenylpropanol analogs. |

| Molecular Docking | Simulating the binding of aminophenylpropanol derivatives to the active site of a target protein. | Understanding the molecular interactions that govern binding affinity and selectivity. |

High-Throughput Screening Technologies for Derivative Discovery

High-throughput screening (HTS) technologies have revolutionized the process of discovering new biologically active compounds. HTS allows for the rapid testing of thousands to millions of chemical compounds for their ability to modulate a specific biological target. In the context of this compound, HTS can be employed to screen libraries of its derivatives to identify compounds with desired activities.

A notable application of HTS in a related area is the screening for inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme that catalyzes the conversion of norepinephrine (B1679862) to epinephrine (B1671497). A coupled-enzyme assay has been developed for HTS to identify tight-binding transition-state analogue inhibitors of human PNMT. nih.gov This assay allows for the rapid and efficient screening of large numbers of compounds. nih.gov Such an approach could be adapted to discover novel derivatives of this compound that modulate the activity of PNMT or other relevant enzymes.

The development of fluorescence-based assays is another key aspect of HTS. These assays are highly sensitive and can be automated for high-throughput applications. For example, HTS assays have been developed to determine the enantiomeric excess of chiral amines and amino alcohols, which are structurally related to this compound. These assays utilize the formation of fluorescent diastereomeric complexes to differentiate between enantiomers.

The following table outlines various HTS technologies and their potential applications in the discovery of this compound derivatives.

| HTS Technology | Application in Derivative Discovery | Potential Outcomes |

| Coupled-Enzyme Assays | Screening for inhibitors or activators of enzymes that interact with aminophenylpropanols. | Identification of novel enzyme modulators for further development. |

| Fluorescence-Based Assays | High-throughput determination of enantiomeric purity and screening for receptor binding. | Discovery of stereoselective compounds and receptor ligands. |

| Cell-Based Assays | Assessing the functional effects of derivatives on cellular pathways in a high-throughput manner. | Identification of compounds with specific cellular activities. |

| Label-Free Detection Technologies | Monitoring binding events or cellular responses without the need for fluorescent labels. | Real-time kinetic analysis of compound-target interactions. |

Chemical Biology Probes for Investigating this compound Interactions

Chemical biology probes are small molecules designed to study and manipulate biological systems. These probes are invaluable tools for identifying the cellular targets of a compound and elucidating its mechanism of action. For this compound, the development of specific chemical probes could provide significant insights into its biological interactions.

Fluorescently labeled derivatives of aminophenylpropanols can serve as powerful probes to visualize their distribution and binding within cells and tissues. For example, fluorescent β-adrenergic blockers have been synthesized and used to map β-adrenergic receptors in vivo. nih.gov These probes, which are structurally related to aminophenylpropanols, allow for the direct observation of receptor localization and dynamics. nih.gov A similar strategy could be applied to this compound to develop fluorescent probes for its specific targets.

Another approach is the design of photoaffinity labels. These are probes that can be activated by light to form a covalent bond with their target protein. This allows for the irreversible labeling and subsequent identification of the binding partners of the compound of interest. The development of photoaffinity probes based on the this compound scaffold would be a powerful strategy to definitively identify its molecular targets.

The table below details different types of chemical biology probes and their applications in studying this compound.

| Type of Chemical Probe | Application in this compound Research | Information Gained |

| Fluorescent Probes | Visualization of the subcellular localization and target binding of this compound derivatives. | Spatial and temporal information about compound-target interactions. |

| Photoaffinity Labels | Covalent labeling and identification of the direct binding partners of this compound. | Unambiguous identification of molecular targets. |

| Biotinylated Probes | Affinity-based purification of target proteins from complex biological samples. | Isolation of target proteins for further characterization. |

| Caged Compounds | Spatially and temporally controlled release of active this compound in biological systems. | Precise investigation of the timing and location of compound action. |

Advanced Spectroscopic and Chromatographic Techniques for Structural and Mechanistic Elucidation

Advanced spectroscopic and chromatographic techniques are essential for the detailed structural characterization and mechanistic studies of this compound and its derivatives. These methods provide crucial information about the compound's stereochemistry, purity, and interactions with biological macromolecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of aminophenylpropanols. Chiral HPLC methods, in particular, are critical for separating the enantiomers of this compound. The use of chiral stationary phases (CSPs) allows for the efficient resolution of racemic mixtures, which is essential as different enantiomers often exhibit distinct biological activities. yakhak.org The development of new CSPs continues to improve the separation of chiral amines. yakhak.org

Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide detailed structural information. Two-dimensional NMR techniques can be used to elucidate the complete chemical structure and stereochemistry of novel this compound derivatives. Mass spectrometry is used for accurate mass determination and for studying the fragmentation patterns of the molecule, which aids in its identification and structural characterization.

The following table provides an overview of advanced analytical techniques and their specific applications in the study of this compound.

| Analytical Technique | Application in Structural and Mechanistic Elucidation | Key Data Obtained |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the enantiomers of this compound. | Enantiomeric purity and ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural determination and conformational analysis of derivatives. | 3D structure and stereochemistry. |

| Mass Spectrometry (MS) | Accurate molecular weight determination and structural characterization through fragmentation analysis. | Molecular formula and structural fragments. |

| X-ray Crystallography | Determination of the precise three-dimensional structure of this compound or its complexes with target proteins. | Atomic coordinates and intermolecular interactions. |

Future Perspectives in 3 Methylaminophenylpropanol Research

Exploration of Unconventional Synthetic Routes and Green Chemistry Principles

The synthesis of chiral amino alcohols like 3-Methylaminophenylpropanol is an area of active development, with a significant shift towards more sustainable and efficient methodologies. Traditional synthetic methods often rely on harsh reagents and generate substantial waste. In contrast, modern approaches are increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and processes. nih.govpcimag.com

Biocatalysis: One of the most promising unconventional routes involves biocatalysis. rsc.org The use of enzymes, such as transaminases and ketoreductases, offers high chemo-, regio-, and enantioselectivity under mild, aqueous conditions. ucl.ac.uknih.gov For instance, a de novo designed pathway combining a transketolase and a transaminase in a whole-cell E. coli biocatalyst has been shown to produce chiral amino alcohols from simple achiral substrates. ucl.ac.uk This approach avoids the need for toxic heavy metal catalysts and protecting group chemistry, aligning with green chemistry principles. nih.gov The development of robust enzymes through directed evolution can further enhance substrate scope and reaction efficiency for aminophenylpropanol synthesis. researchgate.net

Flow Chemistry: Continuous flow chemistry represents another significant advancement for the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgrsc.org Flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially when handling hazardous intermediates. nih.govmdpi.com This technology enables the seamless integration of multiple synthetic steps, reducing the need for intermediate isolation and purification, which in turn minimizes solvent use and waste generation. drreddys.com The application of flow chemistry could streamline the production of this compound, making the process more scalable and economically viable.

The table below compares traditional synthetic approaches with emerging green chemistry alternatives for compounds with aminophenylpropanol-like structures.

| Feature | Traditional Synthesis | Green Chemistry Approaches (Biocatalysis & Flow Chemistry) |

| Catalysts | Often heavy metals (e.g., Palladium, Rhodium) | Enzymes (e.g., transaminases, reductases), immobilized catalysts rsc.org |

| Solvents | Dichloromethane, DMF (solvents with toxicity concerns) rsc.org | Water, green solvents (e.g., propylene (B89431) carbonate) rsc.org, or solvent-free conditions |

| Reaction Conditions | High temperatures and pressures | Ambient temperature and pressure embopress.org |

| Selectivity | May require protecting groups to achieve chemo- and regioselectivity | High intrinsic enantioselectivity and regioselectivity nih.gov |

| Waste Generation | High, low atom economy | Minimal, high atom economy, reduced byproducts sciencedaily.com |

| Safety | Handling of hazardous reagents and intermediates | Safer handling of reactive species in closed-loop flow systems nih.gov |

Rational Design of Targeted this compound Analogs

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on a deep understanding of the target structure and the ligand's structure-activity relationships (SAR). mdpi.comnih.gov For this compound, future design efforts will focus on creating targeted analogs by modifying its core structure.

Pharmacophore Modeling: A key strategy in rational design is pharmacophore modeling. dergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov By analyzing the structure of this compound and related active compounds, a pharmacophore model can be generated. dovepress.com This model, typically comprising features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can then be used as a query to screen large compound libraries for novel, structurally diverse molecules that are likely to exhibit similar biological activity. nih.govdovepress.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is crucial for developing detailed SAR. mdpi.com For example, studies on related phenethylamines have shown that substitutions on the phenyl ring, such as phenolic hydroxyl groups, are critical for direct interaction with certain beta-adrenoceptors. nih.gov Future research could explore modifications to the phenyl ring, the alkyl chain, and the amino group of this compound to probe their influence on target binding and functional activity. nih.gov This could involve introducing different substituents to enhance properties like lipophilicity or to form additional interactions with the target protein, potentially leading to analogs with greater potency or a different pharmacological profile. nih.gov

The following table outlines potential strategies for the rational design of this compound analogs.

| Design Strategy | Objective | Potential Modifications to this compound |

| Pharmacophore-Based Screening | Discover novel scaffolds with similar activity profiles. | Use the aminophenylpropanol scaffold to build a 3D query for virtual screening of compound databases. nih.gov |

| Bioisosteric Replacement | Improve pharmacokinetic or pharmacodynamic properties. | Replace the phenyl ring with other aromatic heterocycles; modify the methylamino group with other small alkyl or cyclic amines. mdpi.com |

| Scaffold Hopping | Identify new core structures that maintain key binding interactions. | Use computational methods to find structurally different molecules that can present the same pharmacophoric features. |

| Fragment-Based Growth | Enhance binding affinity by exploring adjacent pockets in the target's binding site. | Systematically add small chemical fragments to the core scaffold to form new favorable interactions. |

| Conformational Constraint | Increase potency and selectivity by reducing the entropic penalty of binding. | Introduce cyclic features or rigid linkers to lock the molecule in its bioactive conformation. researchgate.net |

Investigation of Novel Molecular Interaction Mechanisms for Aminophenylpropanol Scaffolds

A fundamental understanding of how aminophenylpropanol scaffolds interact with their biological targets at a molecular level is essential for future development. nih.gov While the parent compound, phenylpropanolamine, is known to act indirectly by promoting norepinephrine (B1679862) release, wikipedia.orgpatsnap.com detailed interaction mechanisms for its derivatives remain an area for deeper investigation.

Computational Modeling and Simulation: Computational chemistry provides powerful tools to explore these interactions. semanticscholar.org Molecular docking can predict the preferred binding pose of this compound within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of this binding pose over time and to understand the thermodynamic and kinetic aspects of the ligand-receptor complex. h-its.org These computational approaches can help elucidate how subtle changes to the aminophenylpropanol scaffold affect binding affinity and specificity. tue.nl

Advanced Biophysical Techniques: Experimental validation of computational models is crucial. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the ligand-protein complex, offering direct evidence of the binding mode. Other biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can precisely measure the kinetics and thermodynamics of binding, providing valuable data to guide the design of improved analogs. These studies can reveal the contributions of enthalpy and entropy to the binding affinity, offering insights into the driving forces of the molecular recognition process. h-its.org

The table below summarizes key molecular interactions that are likely critical for the activity of aminophenylpropanol scaffolds and the methods used to study them.

| Type of Interaction | Description | Potential Role for Aminophenylpropanol Scaffold | Investigational Technique |

| Hydrogen Bonding | Interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. | The hydroxyl and amino groups are potential hydrogen bond donors and acceptors. nih.gov | X-ray Crystallography, NMR Spectroscopy, Molecular Docking |

| Hydrophobic Interactions | Favorable interaction between nonpolar groups in an aqueous environment. | The phenyl ring and alkyl chain can engage in hydrophobic interactions within the binding pocket. nih.gov | Isothermal Titration Calorimetry (ITC), Site-Directed Mutagenesis |

| Aromatic Interactions (π-π stacking, Cation-π) | Noncovalent interactions involving aromatic rings. | The phenyl ring can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein. | X-ray Crystallography, Computational Chemistry |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | The protonated amine group can form salt bridges with acidic residues (e.g., Aspartate, Glutamate). | pH-dependent Binding Assays, Computational Modeling |

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 3-methylaminophenylpropanol?

Methodological Answer:

- Chromatographic Analysis : Use HPLC or GC-MS with a reference standard to verify purity (≥95% by LC/MS-UV, as per common practices for related compounds) .

- Spectroscopic Validation : Combine -NMR and -NMR to confirm structural assignments. For example, verify the presence of methylamino (-NHCH) and propanol moieties via chemical shifts (e.g., δ 2.8–3.2 ppm for methylamino protons) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHNO) within 5 ppm error .

Q. How can researchers optimize synthesis routes for this compound to improve yield and scalability?

Methodological Answer:

- Precursor Selection : Prioritize precursors with high atom economy (e.g., 3-aminophenylpropanol derivatives) and avoid intermediates prone to oxidation .

- Reaction Optimization : Use microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) to enhance reaction rates and reduce side products, as demonstrated for structurally similar phenylpropanal derivatives .